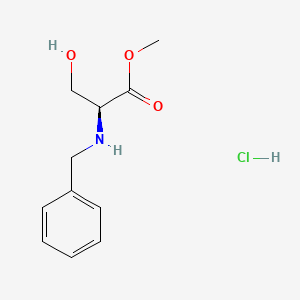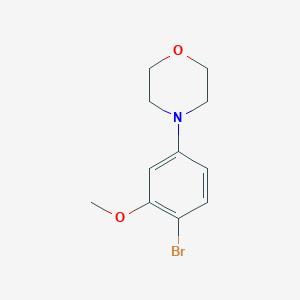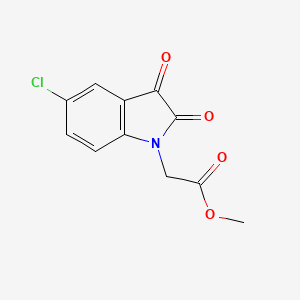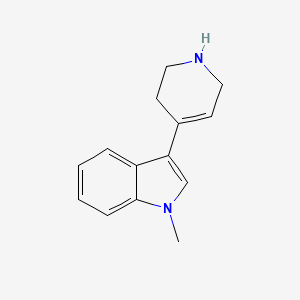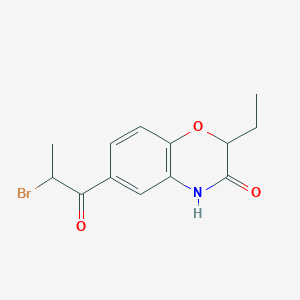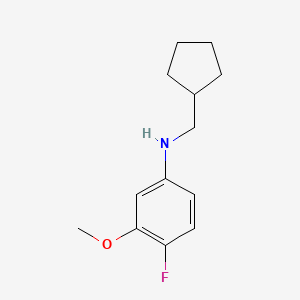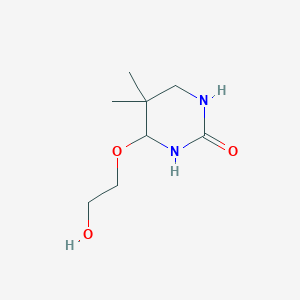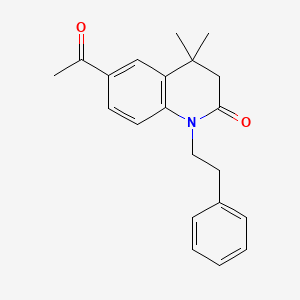![molecular formula C6H12N2O2S B8655558 Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide](/img/structure/B8655558.png)
Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide is a chemical compound with the molecular formula C6H12N2O2S It is known for its unique structure, which includes a thiazole ring fused with a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to facilitate the cyclization process.
Industrial Production Methods
Industrial production of hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-1,1-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Applications De Recherche Scientifique
Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide can be compared with other similar compounds, such as:
Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione: This compound has a similar thiazole ring but differs in the fused ring structure.
Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyrazine-1,1-dioxide: This compound also contains a thiazole ring but has different substituents and oxidation states.
Propriétés
Formule moléculaire |
C6H12N2O2S |
|---|---|
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
3,3a,4,5,6,7-hexahydro-2H-[1,2]thiazolo[2,3-a]pyrazine 1,1-dioxide |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10)4-1-6-5-7-2-3-8(6)11/h6-7H,1-5H2 |
Clé InChI |
BYYKMTONWNLJGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)N2C1CNCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B8655486.png)
